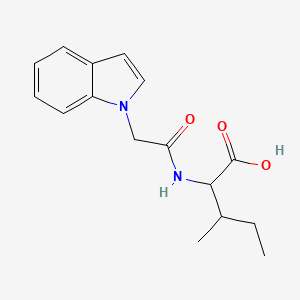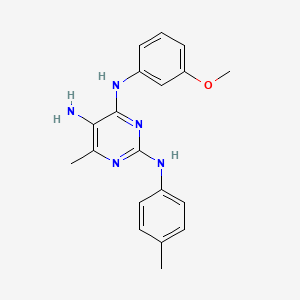![molecular formula C15H16N6OS B5944899 5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine](/img/structure/B5944899.png)
5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine is a heterocyclic organic compound It features a thiadiazole ring fused with a pyrimidine ring, and an ethoxyphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrimidine Ring: The final step involves cyclization to form the pyrimidine ring, which can be achieved by reacting the intermediate with a suitable reagent such as formamide under high-temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine: can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole and pyrimidine rings are known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine: can be compared with other similar compounds such as:
- 5-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine
- 5-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine
These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activity, making each compound unique in its own right.
Properties
IUPAC Name |
3-(2-amino-4-methylpyrimidin-5-yl)-N-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-3-22-11-6-4-10(5-7-11)19-15-20-13(21-23-15)12-8-17-14(16)18-9(12)2/h4-8H,3H2,1-2H3,(H2,16,17,18)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHLYEARJKKORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NS2)C3=CN=C(N=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944821.png)
![7-(4-bromophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944826.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944828.png)

![N~6~-(4-chlorophenyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5944838.png)
![5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5944846.png)
![7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5944848.png)
![2-cyclohexyl-7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5944852.png)
![7-(3,4-difluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944853.png)
![2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944891.png)
![1-ETHYL-3'-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE](/img/structure/B5944906.png)
![N-[3-(1H-imidazol-1-ylmethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5944919.png)


